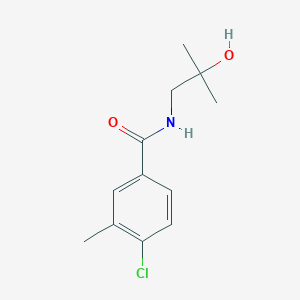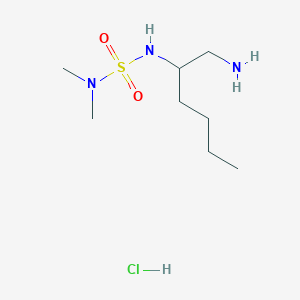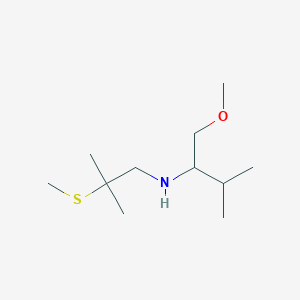![molecular formula C20H25ClN2O3 B7640026 N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride, also known as EPMC, is a chemical compound that has been widely used in scientific research. EPMC is a synthetic compound that belongs to the class of morpholine derivatives. It has been shown to have various biochemical and physiological effects, making it a useful tool in studying different biological processes.
Mécanisme D'action
The mechanism of action of N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride in lab experiments is its versatility. This compound has been shown to have a wide range of pharmacological activities, making it a useful tool in studying different biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride in scientific research. One potential direction is the use of this compound as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases. Additionally, this compound may have potential applications in the treatment of cancer, either as a standalone treatment or in combination with other therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride involves the reaction of 4-ethoxybenzyl chloride with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with 4-ethoxybenzaldehyde. The final product, this compound, is obtained by the reaction of the intermediate with ammonium chloride in the presence of acetic acid.
Applications De Recherche Scientifique
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride has been extensively used in scientific research as a tool to study different biological processes. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been used as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-2-24-17-10-8-16(9-11-17)19(15-6-4-3-5-7-15)22-20(23)18-14-21-12-13-25-18;/h3-11,18-19,21H,2,12-14H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOCCGDNWCOVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3CNCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)

![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)

![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)

![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)